Cas no 648909-43-7 (1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)-)
648909-43-7 structure
Product Name:1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)-
CAS-nummer:648909-43-7
MF:C25H30N2
MW:358.519106388092
CID:412672
PubChem ID:71378054
Update Time:2025-04-19
1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)-
- (1R,2R)-1-phenyl-1-N,2-N-bis[(1S)-1-phenylethyl]propane-1,2-diamine
- 648909-43-7
- DTXSID50800678
- (1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine
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- Inchi: 1S/C25H30N2/c1-19(22-13-7-4-8-14-22)26-21(3)25(24-17-11-6-12-18-24)27-20(2)23-15-9-5-10-16-23/h4-21,25-27H,1-3H3/t19-,20-,21+,25-/m0/s1
- InChI-sleutel: DFJAGERJPMBZMM-HULNYRCFSA-N
- LACHT: N([C@@H](C)C1C=CC=CC=1)[C@H](C1C=CC=CC=1)[C@@H](C)N[C@@H](C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 358.2411
- Monoisotopische massa: 358.240898965g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 8
- Complexiteit: 391
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.1
- Topologisch pooloppervlak: 24.1Ų
Experimentele eigenschappen
- PSA: 24.06
1,2-Propanediamine, 1-phenyl-N,N'-bis[(1S)-1-phenylethyl]-, (1R,2R)- Gerelateerde literatuur
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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